

# 4-Hydroxy-3-methoxybenzohydrazide CAS number and molecular structure

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## Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzohydrazide

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## 4-Hydroxy-3-methoxybenzohydrazide: A Technical Overview

CAS Number: 100377-63-7

Molecular Formula:  $C_8H_{10}N_2O_3$

Molecular Weight: 182.18 g/mol

This technical guide provides a comprehensive overview of **4-Hydroxy-3-methoxybenzohydrazide**, a versatile molecule with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological activities.

## Molecular Structure

The molecular structure of **4-Hydroxy-3-methoxybenzohydrazide** features a benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH<sub>3</sub>) group, and a hydrazide (-CONHNH<sub>2</sub>) functional group.

IUPAC Name: **4-hydroxy-3-methoxybenzohydrazide**<sup>[1]</sup>

Canonical SMILES: COC1=C(C=CC(=C1)C(=O)NN)O

InChI Key: AWWJTGNFMZKXDN-UHFFFAOYSA-N[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Hydroxy-3-methoxybenzohydrazide** and its derivatives is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Molecular Weight	182.18 g/mol	[1]
Melting Point	181.0 °C (for N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide)	[2]
XLogP3-AA	0.4	
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	4	

## Synthesis

The synthesis of **4-Hydroxy-3-methoxybenzohydrazide** and its derivatives, such as Schiff bases, is well-documented in the scientific literature. A common and efficient method involves the condensation reaction between an appropriate aldehyde and a hydrazide.

## Experimental Protocol: Synthesis of a 4-Hydroxy-3-methoxybenzohydrazide Derivative

This protocol describes the synthesis of a Schiff base derivative, N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, which incorporates the core structure of interest.

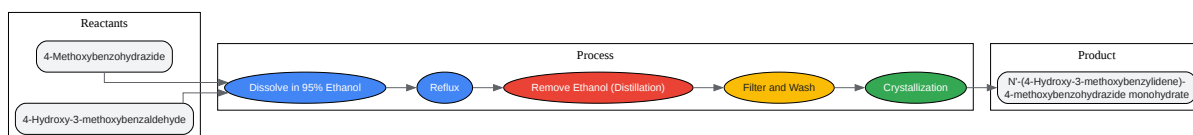
Materials:

- 4-hydroxy-3-methoxybenzaldehyde
- 4-methoxybenzohydrazide
- 95% Ethanol

Procedure:

- Dissolve 0.1 mmol of 4-hydroxy-3-methoxybenzaldehyde in 50 ml of 95% ethanol.[3]
- Add 0.1 mmol of 4-methoxybenzohydrazide to the solution.[3]
- Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.
- After the reaction is complete, remove the excess ethanol by distillation.[3]
- The resulting solid product is filtered and washed with ethanol.[3]
- For further purification, colorless block-like crystals can be obtained by slow evaporation from a 95% ethanol solution at room temperature.[3]

The synthesis workflow is depicted in the following diagram:



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Synthesis of a **4-Hydroxy-3-methoxybenzohydrazide** derivative.

## Biological Activities and Potential Applications

Derivatives of **4-Hydroxy-3-methoxybenzohydrazide** have demonstrated a range of biological activities, highlighting their potential for the development of novel therapeutic agents.

### Antiglycation Activity

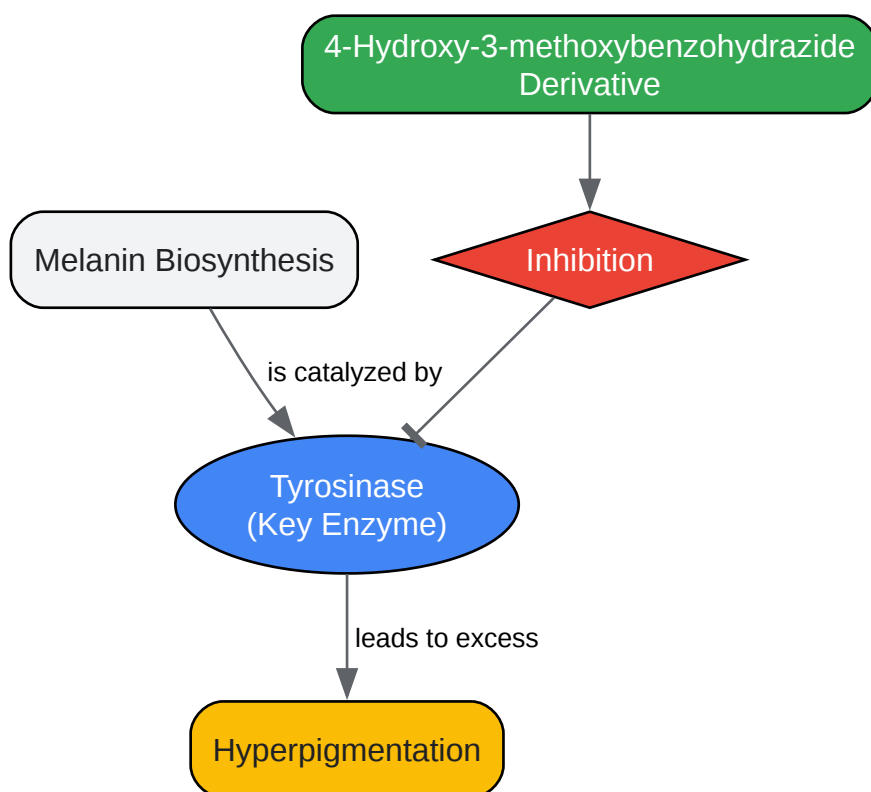
Several studies have investigated the antiglycation properties of benzoylhydrazones derived from **4-Hydroxy-3-methoxybenzohydrazide**. Glycation is a non-enzymatic reaction between proteins and sugars, and its inhibition is a therapeutic target for preventing diabetic complications. Certain derivatives have shown potent antiglycation activity, with some compounds exhibiting greater efficacy than the standard drug, rutin.[2] The presence and position of hydroxyl groups on the aromatic rings are critical for this activity.[2]

### Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Novel derivatives of (E)-N'-benzylidene-**4-hydroxy-3-methoxybenzohydrazide** have been synthesized and evaluated as tyrosinase inhibitors.[4] Some of these compounds have displayed significant anti-tyrosinase activity, with competitive inhibition kinetics observed for the most potent derivatives.[4] Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the tyrosinase enzyme.[4]

The general mechanism of action for many hydrazone derivatives involves their ability to chelate metal ions within the active sites of metalloenzymes or to scavenge free radicals, thereby mitigating oxidative stress.

The logical relationship for its application in tyrosinase inhibition is as follows:



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Mechanism of tyrosinase inhibition.

## Conclusion

**4-Hydroxy-3-methoxybenzohydrazide** serves as a valuable scaffold in the design and synthesis of novel bioactive compounds. Its derivatives have shown promising results as antiglycation agents and tyrosinase inhibitors, warranting further investigation for their therapeutic potential. The straightforward synthesis and the tunability of its chemical structure make it an attractive starting point for the development of new drugs targeting a variety of diseases. Future research should focus on optimizing the structure-activity relationships of its derivatives to enhance their potency and selectivity.

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